Reduced Lipophilicity with Preserved Reactivity: A Computed logP Comparison Versus the 3‑Sulfanyl Analog
In silico property prediction indicates that the target compound (clogP = 2.26) is approximately 0.9 log units less lipophilic than the corresponding 3‑sulfanyl analog (XLogP3 = 3.2) [1][2]. This reduction in lipophilicity, together with a substantially larger topological polar surface area (tPSA = 55.84 Ų versus 30.5 Ų), suggests that the chlorosulfonyl derivative may offer superior aqueous solubility and a lower risk of nonspecific binding, while still providing a reactive electrophilic handle for downstream diversification.
| Evidence Dimension | Lipophilicity and polar surface area |
|---|---|
| Target Compound Data | clogP = 2.26; tPSA = 55.84 Ų |
| Comparator Or Baseline | Benzyl 3-sulfanyl-1-azaspiro[4.4]nonane-1-carboxylate: XLogP3 = 3.2; tPSA = 30.5 Ų |
| Quantified Difference | ΔlogP ≈ −0.94; ΔtPSA ≈ +25.3 Ų |
| Conditions | Computed using EOS97646 platform / XLogP3 algorithm |
Why This Matters
Lower lipophilicity and higher tPSA generally correlate with improved solubility and reduced off‑target interactions, making the chlorosulfonyl compound a more attractive starting point for lead optimization in drug discovery programs.
- [1] Sildrug/ECBD. Computed properties: Benzyl 3-chlorosulfonyl-1-azaspiro[4.4]nonane-1-carboxylate. Entry EOS97646. View Source
- [2] Kuujia. Benzyl 3-sulfanyl-1-azaspiro[4.4]nonane-1-carboxylate. CAS 2680778-98-5. View Source
